molecular formula C19H24N2O5S2 B14388216 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane CAS No. 89990-42-1

5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane

Cat. No.: B14388216
CAS No.: 89990-42-1
M. Wt: 424.5 g/mol
InChI Key: MHQWHOPWHKCCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane: is a synthetic organic compound characterized by the presence of benzenesulfonyl groups attached to an oxadiazecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane typically involves the reaction of benzenesulfonyl chloride with an appropriate oxadiazecane precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of the benzenesulfonyl groups is replaced by another functional group. This can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives.

Scientific Research Applications

Chemistry: 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is being investigated for its potential therapeutic applications. Its sulfonyl groups are known to enhance the bioavailability and stability of pharmaceutical agents, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its unique properties make it valuable in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane involves its interaction with specific molecular targets. The benzenesulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

    5,7-Di(benzenesulfonyl)-1,5,7-oxadiazane: Similar structure but lacks the oxadiazecane ring.

    5,7-Di(benzenesulfonyl)-1,5,7-thiadiazecane: Contains a sulfur atom in place of the oxygen in the oxadiazecane ring.

    5,7-Di(benzenesulfonyl)-1,5,7-oxadiazine: Similar structure but with a different ring size.

Uniqueness: 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane is unique due to its specific ring structure and the presence of two benzenesulfonyl groups. This combination imparts distinct chemical and physical properties, making it valuable for a wide range of applications in scientific research and industry.

Properties

CAS No.

89990-42-1

Molecular Formula

C19H24N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

5,7-bis(benzenesulfonyl)-1,5,7-oxadiazecane

InChI

InChI=1S/C19H24N2O5S2/c22-27(23,18-9-3-1-4-10-18)20-13-7-15-26-16-8-14-21(17-20)28(24,25)19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-17H2

InChI Key

MHQWHOPWHKCCNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CN(CCCOC1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.